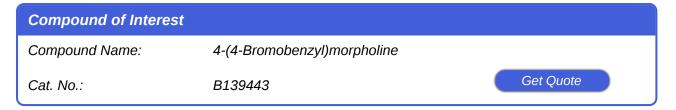


# Application Notes and Protocols: Antimicrobial Applications of 4-(4-Bromobenzyl)morpholine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial properties of **4-(4-Bromobenzyl)morpholine** derivatives. The information compiled herein is based on published research and is intended to guide researchers in the synthesis, characterization, and antimicrobial evaluation of this class of compounds.

## Introduction

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The incorporation of a morpholine moiety can enhance the potency and modulate the pharmacokinetic properties of a molecule.[4] The 4-(4-Bromobenzyl) substitution on the morpholine ring is a key feature that has been explored for its potential to confer or enhance antimicrobial activity against various pathogens.[5][6] These derivatives represent a promising class of compounds in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections.

# **Antimicrobial Activity Data**



The following table summarizes the reported antimicrobial activity of selected **4-(4-Bromobenzyl)morpholine** derivatives and related compounds against a panel of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in  $\mu$ g/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of **4-(4-Bromobenzyl)morpholine**Derivatives and Analogs

Compound	Test Organism	MIC (μg/mL)	Reference
4-(4-bromophenyl)-1- [4-(morpholin-4-yl)-3- nitrobenzoyl]semicarb azide	Staphylococcus epidermidis ATCC 12228	7.81	[7]
4-(4-bromophenyl)-1- [4-(morpholin-4-yl)-3- nitrobenzoyl]semicarb azide	Enterococcus faecalis ATCC 29212	3.91	[7]
A series of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives (general observation)	Gram-positive & Gram-negative bacteria	Good inhibitory action	[6]
6-(4-Bromophenyl)-4- (4- morpholinophenyl)-6H -1,3-thiazin-2-amine	Various bacterial strains	6.25 - 200	[8]
6-(4-Bromophenyl)-4- (4- morpholinophenyl)-6H -1,3-thiazin-2-amine	Various fungal strains	-	[8]

Note: Specific MIC values for the arylsulfamoyl derivatives and the thiazin-2-amine against specific strains were not detailed in the provided search results but were reported to have



significant activity.

# **Experimental Protocols**

The following protocols are generalized methodologies based on common practices described in the cited literature for the synthesis and antimicrobial evaluation of morpholine derivatives.

# General Synthesis Protocol for 4-(4-Bromobenzyl)morpholine Derivatives

This protocol outlines a general procedure for the synthesis of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives.[6]

#### Materials:

- 4-(2-aminoethyl)morpholine
- · Arylsulfonyl chloride
- 4-bromobenzyl bromide
- Sodium carbonate (Na2CO3)
- Dimethylformamide (DMF)
- Sodium hydride (NaH)
- Distilled water
- Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
- Drying agent (e.g., anhydrous sodium sulfate)
- Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
- Purification apparatus (e.g., column chromatography setup, recrystallization flasks)



Analytical instruments for characterization (IR, 1H-NMR, Mass Spectrometry)

#### Procedure:

Step 1: Synthesis of 4-(2-(arylsulfamoyl)ethyl)morpholine

- In a 100 mL flask, dissolve 4-(2-aminoethyl)morpholine (0.018 mol) in 16 mL of distilled water.
- To this solution, add the desired arylsulfonyl chloride (0.018 mol).
- Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a 10% aqueous solution of sodium carbonate.
- Stir the reaction mixture at room temperature for 3-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solid product will precipitate out of the solution.
- Filter the precipitate, wash it thoroughly with cold distilled water, and dry it to obtain the intermediate product.

Step 2: Synthesis of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine

- In a round-bottom flask, dissolve the intermediate from Step 1 in anhydrous DMF.
- Add sodium hydride (NaH) to the solution and stir for 30 minutes at room temperature to form the sodium salt.
- To this mixture, add 4-bromobenzyl bromide and continue stirring at room temperature for 12-15 hours.
- After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).



- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the final 4-(4-Bromobenzyl)morpholine derivative.

#### Characterization:

 Confirm the structure of the synthesized compounds using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS).[6][9]

# Antimicrobial Susceptibility Testing Protocol: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

#### Materials:

- Synthesized 4-(4-Bromobenzyl)morpholine derivatives
- Bacterial and/or fungal strains from a recognized culture collection (e.g., ATCC)
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Standard antimicrobial agents for positive controls (e.g., ciprofloxacin, amoxicillin)[7][8]
- Solvent for dissolving compounds (e.g., Dimethyl sulfoxide DMSO)

#### Procedure:

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).



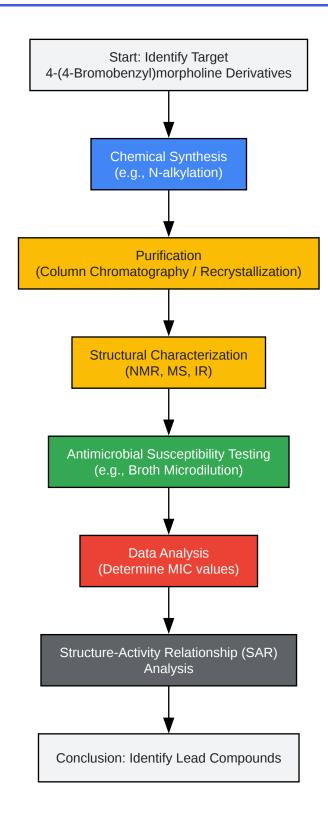
- Prepare a twofold serial dilution of each compound in the appropriate broth medium in the wells of a 96-well microtiter plate. The final concentrations should typically range from 256 μg/mL to 0.5 μg/mL.
- Prepare a standardized inoculum of the test microorganism adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
- Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
- Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible turbidity or by measuring the optical density using a microplate reader.

# Visualizations

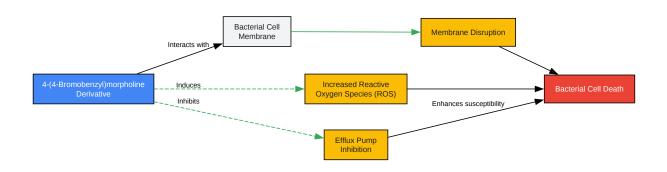
# **Experimental Workflow**

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of **4-(4-Bromobenzyl)morpholine** derivatives.









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